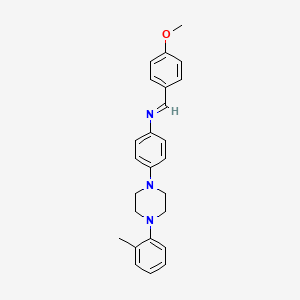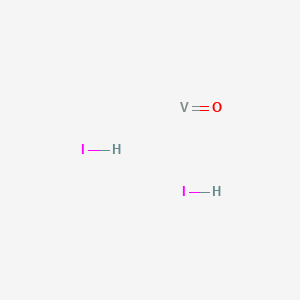
Oxovanadium dihydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxovanadium dihydroiodide is a coordination compound that features vanadium in its +4 oxidation state, coordinated to an oxo group and two iodide ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxovanadium dihydroiodide can be synthesized through the reaction of vanadium(IV) oxide sulfate with hydroiodic acid. The reaction typically involves dissolving vanadium(IV) oxide sulfate in an aqueous solution, followed by the addition of hydroiodic acid under controlled temperature and stirring conditions. The resulting solution is then evaporated to yield this compound crystals .
Industrial Production Methods
This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxovanadium dihydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium, such as vanadium(V).
Reduction: It can also be reduced to lower oxidation states, such as vanadium(III).
Substitution: The iodide ligands can be substituted with other ligands, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or zinc dust can be used.
Substitution: Halide exchange reactions can be facilitated by using halide salts in an aqueous or organic solvent.
Major Products
Oxidation: Vanadium(V) oxo complexes.
Reduction: Vanadium(III) complexes.
Substitution: Oxovanadium complexes with different halide ligands.
Applications De Recherche Scientifique
Oxovanadium dihydroiodide has several scientific research applications:
Mécanisme D'action
The mechanism by which oxovanadium dihydroiodide exerts its effects involves its ability to interact with biological molecules and catalyze specific reactions. For instance, its antidiabetic properties are attributed to its ability to mimic insulin and activate insulin signaling pathways. The compound can also generate reactive oxygen species, which contribute to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oxovanadium(IV) chloride
- Oxovanadium(IV) bromide
- Vanadyl sulfate
Uniqueness
Oxovanadium dihydroiodide is unique due to its specific coordination environment and the presence of iodide ligands, which can influence its reactivity and biological activity. Compared to other oxovanadium complexes, it may exhibit different solubility, stability, and catalytic properties .
Propriétés
Numéro CAS |
79498-66-1 |
|---|---|
Formule moléculaire |
H2I2OV |
Poids moléculaire |
322.766 g/mol |
Nom IUPAC |
oxovanadium;dihydroiodide |
InChI |
InChI=1S/2HI.O.V/h2*1H;; |
Clé InChI |
KRAXVLZKKYXTOS-UHFFFAOYSA-N |
SMILES canonique |
O=[V].I.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


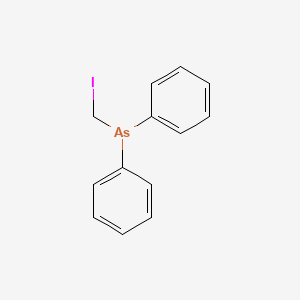
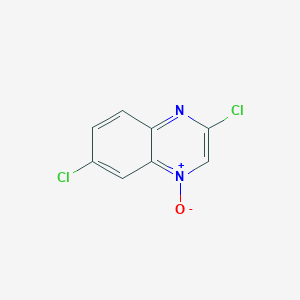
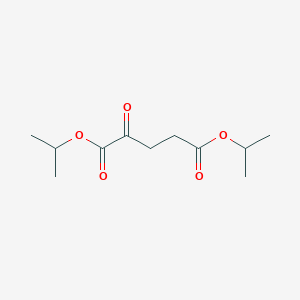
![2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435490.png)
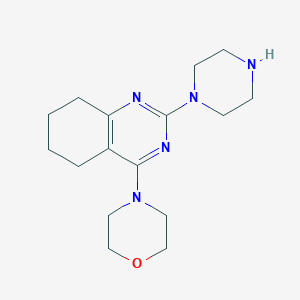
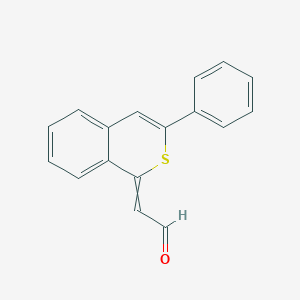
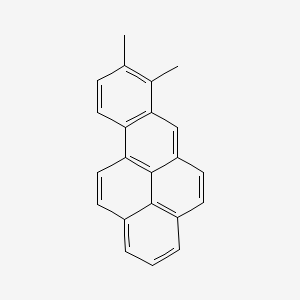
![(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14435512.png)
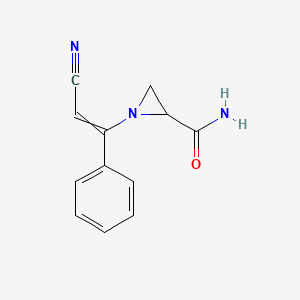
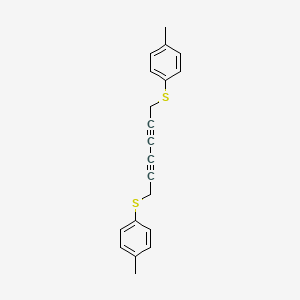
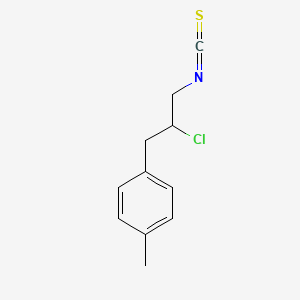
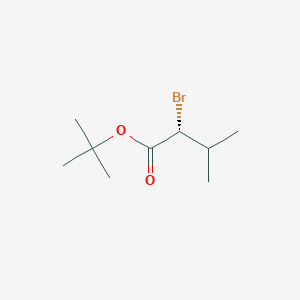
![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
